1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural motif. This compound features a bicyclo[3.1.0]hexane core with a 3,4-dimethylphenyl group and an azabicyclo moiety. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component. This reaction is typically catalyzed by a copper(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity . Another approach involves the use of photochemistry, specifically visible-light-driven intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds have a different ring structure but share some chemical reactivity and applications.
Cyclopropanes: While simpler in structure, cyclopropanes exhibit similar reactivity patterns and are often used as building blocks in organic synthesis.
Azabicyclo[1.1.0]butanes: These compounds have a more strained bicyclic structure and are used in different synthetic applications.
The uniqueness of this compound lies in its combination of a bicyclic core with a dimethylphenyl group, which imparts distinct chemical and physical properties, making it a versatile compound in various research fields.
Properties
CAS No. |
86216-01-5 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-9-3-4-11(5-10(9)2)13-6-12(13)7-14-8-13/h3-5,12,14H,6-8H2,1-2H3 |
InChI Key |
HJQBDTOHXSRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC2CNC3)C |
Origin of Product |
United States |
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